2-Isopropoxy-4-methylbenzaldehyde

Vue d'ensemble

Description

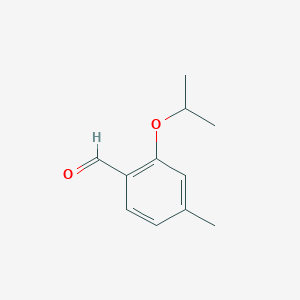

2-Isopropoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a benzaldehyde derivative, characterized by the presence of an isopropoxy group at the second position and a methyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Isopropoxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with organometallic reagents. For example:

-

Grignard Reagent Addition :

Reaction with phenylmagnesium bromide (PhMgBr) in the presence of titanium tetraisopropoxide (Ti(OiPr)₄) and chiral ligands produces secondary alcohols with high enantioselectivity (80–97% ee) . This method, validated for benzaldehyde derivatives , can be extrapolated to 2-Isopropoxy-4-methylbenzaldehyde.

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| PhMgBr | Ti(OiPr)₄, chiral ligand L2, 0°C | (R)-1-(2-Isopropoxy-4-methylphenyl)ethanol | 78–87% | 80–97% ee |

Oxidation:

The aldehyde group oxidizes to a carboxylic acid under strong oxidizing conditions. For example:

-

Potassium Permanganate (KMnO₄) :

Conversion to 2-isopropoxy-4-methylbenzoic acid in acidic aqueous media, analogous to 4-methylbenzaldehyde oxidation .

Reduction:

-

Sodium Borohydride (NaBH₄) :

Reduces the aldehyde to 2-isopropoxy-4-methylbenzyl alcohol in methanol .

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | H₂SO₄, Δ | 2-Isopropoxy-4-methylbenzoic acid |

| Reduction | NaBH₄ | MeOH, 0–25°C | 2-Isopropoxy-4-methylbenzyl alcohol |

Electrophilic Aromatic Substitution

The benzene ring undergoes substitutions directed by the electron-donating isopropoxy (-O-iPr) and methyl (-CH₃) groups:

-

Bromination :

Similar to 2-bromo-4-methylbenzaldehyde synthesis , bromine likely adds at the ortho position to the isopropoxy group (C6) due to its strong activating effect.

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| Br₂ | CuSO₄, H₂O, Δ | C6 | 2-Isopropoxy-4-methyl-6-bromobenzaldehyde |

Aldol Condensation:

The aldehyde participates in base-catalyzed condensations with ketones or aldehydes. For example:

-

Acetone Condensation :

Forms α,β-unsaturated ketones under basic conditions, though specific yields require experimental validation.

| Partner | Conditions | Product |

|---|---|---|

| Acetone | NaOH, EtOH, Δ | 4-(2-Isopropoxy-4-methylphenyl)-3-buten-2-one |

Structural Analogs and Reactivity Trends

Comparative studies with analogs reveal key trends :

Applications De Recherche Scientifique

2-Isopropoxy-4-methylbenzaldehyde is an aromatic aldehyde with the chemical formula C₁₁H₁₄O₂. It is a colorless liquid that possesses a characteristic odor. The compound features an isopropoxy group (-O-C(CH₃)₂) at the second position and a methyl group (-CH₃) at the fourth position of the benzene ring, giving it unique chemical properties and reactivity.

Use as an Intermediate

2-Hydroxy-4-methylbenzaldehyde: It is used as an intermediate for the synthesis of liquid crystals and as a pharmaceutical intermediate .

Analogues and Related Compounds

Several compounds share structural similarities with this compound, and exploring these compounds can provide insights into the properties and applications of this compound.

Structural Analogs of this compound

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Methoxy-3-methylbenzaldehyde | Contains a methoxy group instead of an isopropoxy group | Different electronic effects due to methoxy group |

| 4-Ethoxy-3-methylbenzaldehyde | Contains an ethoxy group instead of an isopropoxy group | Altered solubility and reactivity compared to isopropoxy |

| 4-Isopropyl-2-methylbenzaldehyde | Lacks the methyl group at the fourth position | Distinct reactivity due to different substitution pattern |

| 2-Hydroxy-4-methylbenzaldehyde | Contains a hydroxyl group instead of an isopropoxy group | Potentially different biological activities |

Mécanisme D'action

The mechanism of action of 2-Isopropoxy-4-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox homeostasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzaldehyde: Lacks the isopropoxy group, making it less versatile in certain chemical reactions.

2-Isopropoxybenzaldehyde: Lacks the methyl group, which can affect its reactivity and applications.

2-Methoxy-4-methylbenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different chemical properties.

Activité Biologique

2-Isopropoxy-4-methylbenzaldehyde (CAS No. 1159694-54-8) is an aromatic aldehyde with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may exert effects through:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Binding : It may bind to various receptors, modulating signaling pathways that influence cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 100 μg/mL |

| Candida albicans | 75 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in treating inflammatory diseases .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that the compound inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 30 to 60 μM across different cell lines .

- Neuroprotective Effects : In a model of neurodegeneration, administration of the compound reduced oxidative stress markers and improved neuronal survival rates. This suggests potential applications in neuroprotective therapies .

Research Findings

Recent studies have expanded on the biological activities of this compound:

- Cell Viability Assays : The compound was tested on human cancer cell lines (e.g., MCF-7 and HeLa), revealing significant reductions in cell viability at concentrations above 50 μM.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 55 |

Propriétés

IUPAC Name |

4-methyl-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLDBFVBEYJWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.